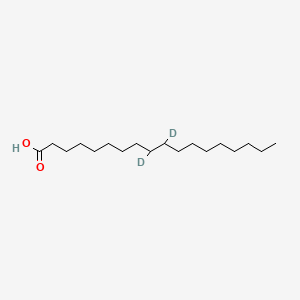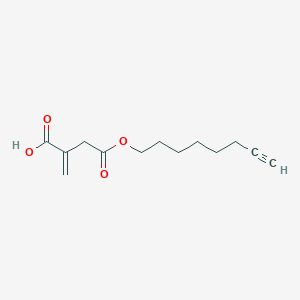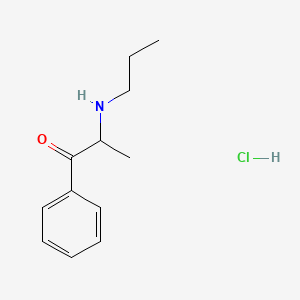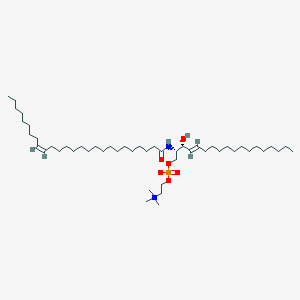
Octadecanoic-9,10-D2 acid
Vue d'ensemble
Description
Octadecanoic-9,10-D2 acid, also known as Stearic Acid-9,10-d2, is a stable isotope-labeled lipid . It has a molecular formula of C18H34D2O2 and a molecular weight of 286.49 . It is supplied as a solid at room temperature .
Synthesis Analysis
The production of 1-octadecanol from octadecanoic acid was investigated in a liquid-phase trickle-bed reactor by hydrogenating octadecanoic acid using a Ni/Co/Mo sulfide catalyst . The primary reactions occurring in the reactor were the desired conversion of octadecanoic acid to 1-octadecanol and the subsequent undesired conversion of 1-octadecanol to octadecane .
Molecular Structure Analysis
The molecular structure of Octadecanoic-9,10-D2 acid can be represented by the SMILES notation: O=C(O)CCCCCCCCCCCCCCCCC . The InChI representation is InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D,10D .
Chemical Reactions Analysis
The primary reactions occurring in the reactor were the desired conversion of octadecanoic acid to 1-octadecanol and the subsequent undesired conversion of 1-octadecanol to octadecane . The activation energies of the first and second reactions were 63.7.8 and 45.6 kJ/mol, respectively .
Physical And Chemical Properties Analysis
Octadecanoic-9,10-D2 acid is a solid at room temperature . It has a molecular weight of 286.49 .
Applications De Recherche Scientifique
Biolubricant Applications
Synthetic Ester Basestocks : Research has demonstrated the potential of structures derived from oleic acid, such as octadecanoic-9,10-D2 acid, for use in synthetic biolubricant basestocks. These compounds exhibit favorable properties such as low pour points and high oxidation stability, making them suitable for industrial fluids in different temperature applications (Salimon, Salih, & Yousif, 2012).
Triester Derivatives of Oleic Acid : Triester derivatives based on oleic acid, including octadecanoic-9,10-D2 acid, have been studied for their low-temperature performance and thermo-oxidative stability. These derivatives show potential for development into biodegradable and environmentally friendly lubricants (Salimon, Salih, & Yousif, 2012).
Thermal Analysis
- Thermal Decomposition of Salts : Octadecanoic acid and its salts have been analyzed for their thermal decomposition properties. The study helps in understanding the reactions occurring during pyrolysis, which is relevant for applications in coal processing and other industrial processes (Rogers, 1984).
Metabolism Studies
- Deuterated Isomers Synthesis : Synthesizing geometric isomers of deuterated octadecenoates, including octadecanoic-9,10-D2 acid, is crucial for metabolism studies. These isomers are used to understand the metabolic processing of fats in humans (Rakoff & Emken, 1978).
Microbial Oxidation
- Conversion into Hydroxy and Oxo Acids : Studies have shown that certain microbes can convert oleic acid into hydroxy or oxo acids, including 10-hydroxyoctadecanoic acid and 10-oxo-octadecanoic acid. This research aids in understanding the bioconversion of fatty acids for various applications (El-Sharkawy, Yang, Dostal, & Rosazza, 1992).
Chemical Synthesis and Analysis
Esterification and Ring-Opening Reactions : The synthesis of biolubricant base oils through esterification and ring-opening reactions of monoepoxide linoleic acid with oleic acid has been researched. This process utilizes octadecanoic-9,10-D2 acid derivatives for developing eco-friendly lubricants (Salimon et al., 2013).
Analysis of Fatty Acids and Esters : The preparation and analysis of fatty acids and esters containing deuterium, including octadecanoic-9,10-D2 acid, are crucial for research in lipid chemistry and biochemistry (Rakoff, 1982).
Safety and Hazards
Octadecanoic-9,10-D2 acid may form combustible dust concentrations in air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .
Mécanisme D'action
Target of Action
Octadecanoic-9,10-D2 acid, also known as stearic acid, is a type of saturated fatty acid that is a component of many animal and vegetable lipids . It is part of the octadecanoid class of lipid mediators, which have recently begun to be recognized as significant in humans . These compounds are involved in multiple biological processes related to nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation .
Mode of Action
It is known that these compounds interact with their targets to mediate various biological processes .
Biochemical Pathways
Octadecanoic-9,10-D2 acid is part of the octadecanoid class of lipid mediators, which are enzymatic and non-enzymatic metabolites of mono- or polyunsaturated fatty acids . These lipids are involved in multiple biological processes including inflammation and immune activation, tissue modulation and cellular proliferation, ion transport, and airway smooth muscle contraction . The primary enzymatic pathways for the oxidative metabolism of 18-carbon fatty acids in humans are involved in the biosynthesis and bioactivity of octadecanoids .
Result of Action
It is known that these compounds are involved in the mediation of multiple biological processes .
Propriétés
IUPAC Name |
9,10-dideuteriooctadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D,10D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-QDRJLNDYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCCC)C([2H])CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecanoic-9,10-D2 acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)
![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)
![N,N-diethyl-2-[(4-fluorophenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025879.png)



![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)
![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)
![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)
